molecular formula C8H16N8O7S B12934916 5,6-Diaminopyrimidin-4-ol hemisulfate hydrate

5,6-Diaminopyrimidin-4-ol hemisulfate hydrate

Cat. No.: B12934916
M. Wt: 368.33 g/mol
InChI Key: VUBBPRIDXDIOIL-UHFFFAOYSA-N
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Description

5,6-Diaminopyrimidin-4-ol hemisulfate hydrate is a chemical compound with the molecular formula C8H14N8O6S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diaminopyrimidin-4-ol hemisulfate hydrate typically involves the reaction of 5,6-diamino-4-pyrimidinol with sulfuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the hemisulfate hydrate salt. The process may involve crystallization techniques to purify the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5,6-Diaminopyrimidin-4-ol hemisulfate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

5,6-Diaminopyrimidin-4-ol hemisulfate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Diaminopyrimidin-4-ol hemisulfate hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diaminopyrimidin-4-ol hemisulfate hydrate is unique due to its specific functional groups and the presence of the hemisulfate hydrate. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H16N8O7S

Molecular Weight

368.33 g/mol

IUPAC Name

4,5-diamino-1H-pyrimidin-6-one;sulfuric acid;hydrate

InChI

InChI=1S/2C4H6N4O.H2O4S.H2O/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4;/h2*1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4);1H2

InChI Key

VUBBPRIDXDIOIL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)N)N.C1=NC(=C(C(=O)N1)N)N.O.OS(=O)(=O)O

Origin of Product

United States

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